molecular formula C7H15NO2S B13186266 (1-Methylcyclopentyl)methanesulfonamide

(1-Methylcyclopentyl)methanesulfonamide

Cat. No.: B13186266
M. Wt: 177.27 g/mol
InChI Key: ZPBQJDXXGIGOCP-UHFFFAOYSA-N
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Description

(1-Methylcyclopentyl)methanesulfonamide is an organic compound with the molecular formula C₇H₁₅NO₂S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a cyclopentane ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylcyclopentyl)methanesulfonamide typically involves the reaction of 1-methylcyclopentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is subsequently converted to the sulfonamide by treatment with ammonia or an amine .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (1-Methylcyclopentyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Methylcyclopentyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methylcyclopentyl)methanesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: (1-Methylcyclopentyl)methanesulfonamide is unique due to the presence of both a cyclopentane ring and a methyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other sulfonamides .

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

(1-methylcyclopentyl)methanesulfonamide

InChI

InChI=1S/C7H15NO2S/c1-7(4-2-3-5-7)6-11(8,9)10/h2-6H2,1H3,(H2,8,9,10)

InChI Key

ZPBQJDXXGIGOCP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)CS(=O)(=O)N

Origin of Product

United States

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